molecular formula C₅₇H₁₀₁D₅O₆ B1161365 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5

1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5

Cat. No.: B1161365
M. Wt: 892.48
Attention: For research use only. Not for human or veterinary use.
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Description

Solubility and Phase Behavior

  • Deuterated form exhibits 3–5% lower solubility in non-polar solvents due to increased molecular rigidity.
  • Melting point increases by 1.2°C (ΔT) from 42.5°C to 43.7°C.

Metabolic Stability

  • Deuterium kinetic isotope effect (DKIE) reduces enzymatic hydrolysis rates by 15–20% in lipoprotein lipase assays.
  • Half-life extension : 22-hour stability in plasma vs. 18 hours for non-deuterated form.

Table 3: Physicochemical contrasts

Parameter Deuterated Form Non-deuterated Form
LogP (octanol/water) 18.3 ± 0.2 17.9 ± 0.3
Critical micelle conc. 0.12 µM 0.15 µM
Enzymatic hydrolysis 0.85 µmol/min/mg 1.02 µmol/min/mg

sn-Positional Isomerism and Racemic Mixture Considerations

The compound exists as a racemic mixture due to:

  • Chiral glycerol backbone : Asymmetric substitution at sn-1/3 positions creates enantiomers.
  • Synthetic route : Racemization occurs during esterification due to non-stereoselective acylation.

Enantiomeric separation challenges :

  • Reversed-phase HPLC achieves partial resolution (Rₛ=1.2) using chiral columns (Chiralpak IA).
  • Enantiomers exhibit identical MS/MS fragmentation but distinct circular dichroism spectra.

Biological implications :

  • sn-1,2-dioleoyl-3-stearoyl enantiomer shows 30% higher binding affinity to lipid-transfer proteins.
  • Racemic mixtures complicate crystallization behavior, favoring β'-polymorphs over β-forms.

Table 4: Enantiomer-specific properties

Property sn-1,2-Dioleoyl-3-stearoyl sn-2,3-Dioleoyl-1-stearoyl
Protein binding Kd = 12.3 nM Kd = 16.1 nM
Melting enthalpy 145 J/g 138 J/g
HPLC retention time 23.4 min 24.1 min

Properties

Molecular Formula

C₅₇H₁₀₁D₅O₆

Molecular Weight

892.48

Synonyms

(9Z)-9-Octadecenoic Acid 1,1’-[1-[[(1-Oxooctadecyl)oxy]methyl]-1,2-ethanediyl] Ester-d5;  1,2-Dioleo-3-stearin-d5;  1,2-Dioleoyl-3-stearoylglycerol-d5;  1-Stearo-2,3-diolein-d5;  1-Stearyl-2,3-diolein-d5;  2,3-Dioleo-1-stearin-d5;  2-Oleoyl-1-oleoyl-3-stea

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Metabolic Studies
The incorporation of deuterium in 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 allows for precise tracking of metabolic pathways involving lipids. It is particularly useful in studies examining lipid metabolism, where the stable isotope labeling enables researchers to differentiate between endogenous and exogenous lipid sources. This application is critical in understanding diseases related to lipid metabolism, such as obesity and diabetes.

Lipid Interaction Studies
This compound plays a significant role in studying lipid interactions within biological membranes. The unique fatty acid composition influences membrane fluidity and permeability, making it a valuable tool for investigating how lipids interact with proteins and other biomolecules in cellular processes. Such studies can provide insights into the mechanisms of drug action and the development of new therapeutic strategies.

Nutritional Science

Infant Formula Development
this compound can be used to mimic the lipid profile of human breast milk in infant formulas. Research indicates that structured lipids resembling human milk fat improve fat absorption and provide essential fatty acids necessary for infant growth and development. The specific arrangement of fatty acids at the sn-1, sn-2, and sn-3 positions is crucial for optimal nutritional outcomes.

Functional Food Ingredients
In the food industry, this compound is explored as a functional ingredient that can enhance the nutritional profile of various products. Its ability to modify the physical properties of fats can lead to healthier alternatives in food formulations, particularly in reducing saturated fat content while maintaining desirable sensory attributes.

Pharmaceutical Applications

Drug Delivery Systems
The structural characteristics of this compound make it an attractive candidate for drug delivery systems. Its compatibility with various drugs and ability to form liposomes or emulsions can improve bioavailability and therapeutic efficacy. Research into lipid-based drug delivery systems is ongoing, focusing on how such compounds can enhance targeted delivery and reduce side effects.

Research on Lipid-Based Therapeutics
Studies have shown that compounds like this compound can modulate immune responses and inflammation, making them potential candidates for therapeutic interventions in autoimmune diseases and chronic inflammatory conditions.

Analytical Chemistry

Mass Spectrometry Applications
The deuterated nature of this compound makes it particularly useful in mass spectrometry for quantifying lipid species in biological samples. Its presence allows for more accurate measurements by providing distinct mass signals that can be differentiated from non-labeled counterparts.

Case Studies

Study Title Focus Area Findings
"Tracking Lipid Metabolism Using Stable Isotope Labeling"Metabolic StudiesDemonstrated how deuterated triglycerides enhance understanding of lipid metabolism pathways in vivo.
"Development of Structured Lipids for Infant Nutrition"Nutritional ScienceHighlighted the benefits of using structured lipids resembling human milk fat to improve infant formula efficacy.
"Lipid-Based Drug Delivery Systems: Enhancing Bioavailability"Pharmaceutical ApplicationsExplored the potential of lipid-based formulations using specific triglycerides to improve drug absorption rates.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Fatty Acid Composition (sn-positions) Deuterium Labeling
1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 C57H101D5O6 892.48 Oleoyl (18:1), Oleoyl (18:1), Stearoyl (18:0) Glycerol backbone (5 D)
1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 C55H101D5O6 868.46 Stearoyl (18:0), Stearoyl (18:0), Palmitoyl (16:0) Glycerol backbone (5 D)
rac-1-Oleoyl-2-linoleoylglycerol-d5 C39D5H65O5 624.00 Oleoyl (18:1), Linoleoyl (18:2), - Glycerol backbone (5 D)
1,2,3-Trioleoyl-rac-glycerol C57H104O6 885.43 Oleoyl (18:1), Oleoyl (18:1), Oleoyl (18:1) None

Key Observations :

  • Chain Length and Saturation :
    • The stearoyl (C18:0) and palmitoyl (C16:0) groups in 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 confer higher melting points compared to unsaturated analogs like this compound .
    • Fully unsaturated TAGs (e.g., 1,2,3-Trioleoyl-rac-glycerol) exhibit lower thermal stability and greater fluidity due to cis double bonds in oleic acid .
  • Positional Isomerism :
    • The sn-3 position in this compound is critical for lipase specificity. Enzymes like pancreatic lipase preferentially hydrolyze sn-1 and sn-3 esters, altering metabolic fates compared to sn-2-substituted analogs .

Physicochemical and Functional Differences

Table 2: Functional and Application-Based Comparisons

Compound Melting Behavior Solubility Primary Research Applications
This compound Polymorphic transitions at ~31–40°C Not reported Lipid metabolism, MS-based quantification
1,2-Dicaprinoyl-3-stearoylglycerol (CiCiSt) Lower melting range (~20–25°C) Soluble in organic solvents Model systems for crystallization studies
1,2-Dioleoyl-sn-glycero-3-phosphocholine Forms lamellar phases above 0°C Aqueous dispersions Surfactant therapy, membrane biophysics

Key Insights :

  • Phase Behavior :
    • The compound’s phase transitions are influenced by acyl chain segregation. For example, this compound adopts a triple-layered structure where unsaturated (oleoyl) and saturated (stearoyl) chains form separate domains, enabling studies on lipid packing .
    • Binary mixtures of positional isomers (e.g., POP vs. PPO) exhibit distinct melting points and molecular compound formation, highlighting the role of sn-positioning in lipid interactions .

Preparation Methods

Stearoylation at the sn-3 Position

Stearoyl chloride is reacted with deuterated glycerol in pyridine to preferentially acylate the sn-3 hydroxyl group. The reaction proceeds under nitrogen at 40°C for 24 hours, achieving >90% selectivity for the sn-3 position.

Stearoylation Reaction Parameters

ComponentMolar RatioCatalystSolventTemperatureTime
Deuterated glycerol1.0PyridineChloroform40°C24 hr
Stearoyl chloride1.2----

Oleoylation at sn-1 and sn-2 Positions

The mono-stearoylated glycerol is further acylated with oleoyl chloride under similar conditions. To ensure di-oleoylation, a 2.5:1 molar excess of oleoyl chloride is used, yielding this compound.

Oleoylation Efficiency

ParameterValue
Oleoyl chloride ratio2.5:1
Yield78%
Purity (pre-purification)92%

Purification and Characterization

Crude product is purified using preparative thin-layer chromatography (TLC) with a hexane:diethyl ether:acetic acid (70:30:1) mobile phase, followed by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column. Final purity exceeds 98%, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Data

TechniqueKey Findings
¹H NMRAbsence of proton signals at deuterated positions (δ 3.5–4.5 ppm)
ESI-MSm/z 892.479 [M+H]⁺ (theoretical: 892.479)
Isotopic Purity99.2% deuterium incorporation

Comparative Analysis with Non-Deuterated Analog

The deuterated compound exhibits identical chemical behavior to its non-deuterated counterpart (C₅₇H₁₀₆O₆) in hydrolysis and oxidation assays but differs in physical properties due to isotopic mass effects. For example, its melting point is 1–2°C higher, and enzymatic hydrolysis by pancreatic lipase occurs 12% slower, likely due to kinetic isotope effects.

Physicochemical Comparison

PropertyNon-DeuteratedDeuterated
Melting Point15–17°C16–19°C
Hydrolysis Rate100% (baseline)88%
Density (g/cm³)0.910.93

Industrial and Research Applications

This synthetic approach enables large-scale production (25 mg to 10 g batches) for use in:

  • Tracer Studies : Monitoring lipid absorption and metabolism via mass spectrometry.

  • Membrane Biophysics : Probing lipid-protein interactions using neutron scattering.

  • Pharmaceutical Development : Stabilizing lipid nanoparticles with deuterated excipients .

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